Acetylapoaranotin
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H20N2O7S2 |
|---|---|
Molecular Weight |
488.5 g/mol |
IUPAC Name |
[(1R,4S,5S,12R,15S,16S)-5-acetyloxy-2,13-dioxo-8-oxa-22,23-dithia-3,14-diazahexacyclo[10.9.2.01,14.03,12.04,10.015,20]tricosa-6,9,17,19-tetraen-16-yl] acetate |
InChI |
InChI=1S/C22H20N2O7S2/c1-11(25)30-15-5-3-4-13-8-21-19(27)24-18-14(10-29-7-6-16(18)31-12(2)26)9-22(24,33-32-21)20(28)23(21)17(13)15/h3-7,10,15-18H,8-9H2,1-2H3/t15-,16-,17-,18-,21+,22+/m0/s1 |
InChI Key |
PVGDBWZIGOLCSB-NEEVBFIGSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1C=CC=C2[C@@H]1N3C(=O)[C@]45CC6=COC=C[C@@H]([C@H]6N4C(=O)[C@@]3(C2)SS5)OC(=O)C |
Canonical SMILES |
CC(=O)OC1C=CC=C2C1N3C(=O)C45CC6=COC=CC(C6N4C(=O)C3(C2)SS5)OC(=O)C |
Synonyms |
acetylapoaranotin |
Origin of Product |
United States |
Biological Origins and Producing Organisms of Acetylapoaranotin
Fungal Species as Natural Producers
Several fungal species have been identified as natural producers of acetylapoaranotin. These microorganisms synthesize the compound as part of their secondary metabolism.
The genus Aspergillus is a prominent source of this compound. Specific species and strains identified as producers include:
Aspergillus sp. KMD 901 : This strain, isolated from marine sediment, has been shown to produce this compound. frontiersin.org
Aspergillus terreus : This filamentous fungus is a known producer of this compound among other related natural products. nih.gov
Aspergillus sp. SF-5044 : Diketopiperazine disulfides, including this compound, have been purified from this marine sediment-derived fungus. nih.gov
Arachniotus aureus is another fungal species from which this compound has been isolated. nih.gov The discovery of this compound in different fungal genera highlights its distribution within the fungal kingdom.
While the genus Penicillium is known for producing a wide array of bioactive secondary metabolites, including other ETPs, direct evidence specifically identifying Penicillium sp. HS-N-29 as a producer of this compound is not available in the reviewed scientific literature. However, marine-derived Penicillium species are recognized as a source of various cytotoxic and bioactive compounds. scialert.netmdpi.com
Ecological Role and Hypothesized Functions in Fungi
The precise ecological role of this compound in the life of the fungi that produce it has not been definitively established. However, based on the functions of other ETPs, it is hypothesized to serve as a virulence or defense factor. nih.gov
Secondary metabolites in fungi are often produced to gain a competitive advantage in their natural habitats. researchgate.net These compounds can act as antagonistic agents against other microorganisms, deter predators, or play a role in pathogenic interactions with host organisms. plos.orgnih.gov For instance, gliotoxin (B1671588), a well-studied ETP, is considered a virulence factor in the pathogenic fungus Aspergillus fumigatus. frontiersin.org It is plausible that this compound serves similar functions, aiding the producing fungus in competing for resources or in pathogenic processes. The production of such bioactive compounds is a key strategy for survival and dominance in complex microbial communities. researchgate.net
Marine Ecosystems as a Source of Producing Fungi
Marine ecosystems are a rich and diverse source of fungi that produce a wide array of bioactive compounds. nih.gov Fungi isolated from marine environments, including sediments and marine organisms, have been found to be prolific producers of novel secondary metabolites. nih.gov
The isolation of this compound-producing fungi, such as Aspergillus sp. KMD 901 and Aspergillus sp. SF-5044, from marine sediments underscores the importance of marine environments as a reservoir for fungi with unique metabolic capabilities. frontiersin.orgnih.gov These fungi have adapted to the specific conditions of marine habitats, which may influence their biosynthetic pathways and lead to the production of unique chemical entities. nih.gov The study of marine-derived fungi continues to be a promising area for the discovery of new natural products.
Biosynthetic Pathway Elucidation
Overview of the Acetylaranotin (B1664336) Biosynthesis Pathway
The biosynthesis of acetylaranotin is a multi-step process orchestrated by a dedicated set of enzymes encoded within a contiguous gene cluster. nih.govfrontiersin.org The pathway commences with the formation of a diketopiperazine (DKP) scaffold from two L-phenylalanine molecules. frontiersin.orgnih.gov This core structure then undergoes a series of remarkable transformations, including hydroxylation, the introduction of sulfur atoms via glutathione (B108866) conjugation, and intricate cyclizations to form the characteristic polycyclic structure. nih.govuniprot.org The final steps involve acetylation and a key ring rearrangement to yield the mature acetylaranotin molecule. nih.govuniprot.org The entire process is a testament to the elegant and efficient nature of fungal secondary metabolism.
Genetic Basis of Biosynthesis
The production of acetylaranotin is governed by a specific set of genes, known as the 'ata' cluster, which have been identified and characterized primarily in the filamentous fungus Aspergillus terreus. nih.govnih.govfrontiersin.org
Identification and Characterization of Gene Clusters (e.g., in Aspergillus terreus)
Through targeted gene deletion and bioinformatic analysis, a cluster of nine contiguous genes has been definitively linked to acetylaranotin biosynthesis in Aspergillus terreus. nih.govnih.govpnnl.gov This discovery was pivotal, as it allowed for the systematic dissection of the pathway by creating mutant strains for each gene and analyzing the resulting metabolic products or lack thereof. nih.gov This approach not only confirmed the involvement of the cluster but also helped to assign functions to the individual genes within it. nih.govfrontiersin.org The organization of these genes into a cluster facilitates their co-regulation, ensuring the coordinated expression of all necessary enzymes for the biosynthetic pathway. frontiersin.org
Role of Specific Genes (e.g., ataP, ataC, ataG, ataJ, ataI, ataT, ataF, ataH, ataY)
Each gene within the 'ata' cluster plays a crucial role in the step-wise assembly of acetylaranotin. The functions of these genes have been largely inferred through homology to genes in the well-studied gliotoxin (B1671588) biosynthetic pathway and confirmed by the analysis of gene deletion mutants. nih.gov
Table 1: Key Genes in the Acetylaranotin ('ata') Biosynthetic Cluster and Their Functions
| Gene | Putative Function/Enzyme | Role in Biosynthesis |
|---|---|---|
| ataP | Nonribosomal Peptide Synthetase (NRPS) | Catalyzes the condensation of two L-phenylalanine molecules to form the initial diketopiperazine scaffold, cyclo-L-Phe-L-Phe. nih.govnih.gov |
| ataC | Cytochrome P450 Monooxygenase (domain of AtaTC) | Performs the initial bishydroxylation of the cyclo-L-Phe-L-Phe scaffold. nih.govuniprot.org |
| ataG | Glutathione S-transferase (GST) (domain of AtaIMG) | Catalyzes the conjugation of two glutathione molecules to the hydroxylated DKP intermediate, introducing the sulfur atoms. nih.govuniprot.org |
| ataJ | Dipeptidase | Removes the glutamate (B1630785) residues from the glutathione adducts. nih.govuniprot.org |
| ataI | Carbon-sulfur Lyase (domain of AtaIMG) | Cleaves the C-S bond to form the epidithiol intermediate. nih.govuniprot.org |
| ataT | Thioredoxin Reductase (domain of AtaTC) | Oxidizes the dithiol to form the critical transannular disulfide bridge. nih.govuniprot.orguniprot.org |
| ataF | Cytochrome P450 Monooxygenase | Catalyzes a dual epoxidation, leading to the formation of the pyrrolidine (B122466) rings. nih.govuniprot.org |
| ataH | Acetyltransferase | Performs the acetylation of the hydroxyl groups. nih.govuniprot.org |
| ataY | Benzoate para-hydroxylase | Catalyzes the final ring rearrangement to form the characteristic dihydrooxepine moiety. nih.govuniprot.org |
Enzymatic Steps and Intermediate Transformations
The biosynthesis of acetylaranotin is a cascade of precisely controlled enzymatic reactions that sequentially modify a simple peptide scaffold into a complex polycyclic structure.
Nonribosomal Peptide Synthetase (NRPS) Mediated Processes (e.g., ataP producing cyclo-L-Phe-L-Phe)
The pathway is initiated by the nonribosomal peptide synthetase (NRPS) AtaP. nih.govfrontiersin.org Unlike ribosome-based protein synthesis, NRPSs are large, multi-domain enzymes that function as molecular assembly lines. nih.govresearchgate.net AtaP possesses a specific domain architecture (T1-C1-A1-T2-C2) that selects and activates two molecules of L-phenylalanine. nih.govnih.gov The single adenylation (A) domain is responsible for recognizing L-phenylalanine as the specific substrate. nih.gov The activated amino acids are then tethered to thiolation (T) domains and condensed together by condensation (C) domains to form the cyclic dipeptide, cyclo-L-Phe-L-Phe, which serves as the foundational scaffold for all subsequent modifications. nih.govfrontiersin.orgnih.gov Deletion of the ataP gene completely abolishes the production of acetylaranotin and its intermediates, confirming its essential role at the entry point of the pathway. nih.gov
Hydroxylation and Glutathione Conjugation
Following the creation of the cyclo-L-Phe-L-Phe core, the molecule undergoes a crucial bishydroxylation step. This reaction is catalyzed by the AtaC enzyme, a cytochrome P450 monooxygenase, which introduces hydroxyl groups onto the scaffold. nih.govuniprot.orgplos.org The importance of this step is highlighted by the fact that deletion of the corresponding gene halts the pathway, with only the initial DKP scaffold being produced. nih.gov
The introduction of the characteristic sulfur bridge is a complex process that utilizes glutathione (GSH), a ubiquitous cellular antioxidant. nih.govrsc.org The enzyme AtaG, a glutathione S-transferase, catalyzes the conjugation of two GSH molecules to the newly formed hydroxyl groups on the DKP intermediate. nih.govuniprot.org This is followed by the sequential action of the dipeptidase AtaJ, which removes the glutamate residues, and the C-S lyase AtaI, which cleaves the remaining glycine-cysteine portion to leave behind two thiol groups. nih.govuniprot.orguniprot.org This intricate enzymatic sequence effectively transfers sulfur from glutathione to the biosynthetic intermediate, setting the stage for the formation of the disulfide bridge. nih.govnih.gov
Disulfide Bridge Formation and Epoxidation
The formation of the characteristic epidithiodiketopiperazine (ETP) core of acetylaranotin and its precursors involves a precise sequence of oxidation and cyclization events. Following the initial construction of the diketopiperazine scaffold and subsequent modifications, the pathway proceeds to the critical installation of the disulfide bridge and epoxidation reactions.
The oxidation of free dithiol groups is catalyzed by the ataT domain, which is part of the bifunctional protein AtaTC. uniprot.org This step is crucial for forming the reactive epidithiol intermediate. Following this oxidation, a key cyclization is catalyzed by the cytochrome P450 monooxygenase, AtaF. uniprot.orguniprot.org AtaF is believed to function as an epoxidase, promoting a dual epoxidation at positions C8/C9 and C8'/C9' of the precursor molecule. uniprot.org This epoxidation generates a highly reactive intermediate, which then undergoes a spontaneous nucleophilic attack by the amide nitrogens (N10 and N10'). uniprot.orguniprot.org This intramolecular reaction results in the formation of the distinctive pyrrolidine partial structure found in the acetylaranotin framework. uniprot.org
Acetylation and Ring Rearrangement
The terminal steps in the biosynthesis of acetylaranotin are characterized by acetylation and a significant ring rearrangement, transformations that are notably absent in the biosynthetic pathway of the related ETP, gliotoxin. nih.gov These modifications are responsible for the final, complex structure of acetylaranotin.
The acetylation is likely catalyzed by the enzyme AtaH, which shows homology to acetyltransferases. uniprot.orgnih.gov AtaH is proposed to acetylate an epitetrathiodiketopiperazine intermediate, producing a diacetate compound. uniprot.org Subsequently, the enzyme AtaY, a cytochrome P450 monooxygenase, catalyzes the formation of the seven-membered dihydrooxepine ring. uniprot.orguniprot.org This rearrangement converts the diacetate intermediate into acetylaranotin, proceeding through acetylapoaranotin. uniprot.org A key finding from genetic studies is that the enzymes AtaH and AtaY can function independently of each other. uniprot.orgnih.gov This was demonstrated in gene deletion experiments where the ataH deletion mutant still produced compounds with the dihydrooxepine ring, and the ataY deletion mutant accumulated acetylated compounds lacking this ring structure. nih.gov
Role of this compound as a Biosynthetic Intermediate
This compound is a key intermediate in the final stages of acetylaranotin biosynthesis. nih.gov Its structure contains the acetylated pyrrolidine core but has not yet undergone the final ring expansion to form the second dihydrooxepine ring characteristic of acetylaranotin. The proposed biosynthetic pathway positions this compound as the product of the AtaH-catalyzed acetylation and the substrate for the AtaY-catalyzed ring rearrangement. uniprot.org Specifically, AtaY is believed to be responsible for the formation of the dihydrooxepin moiety that converts a diacetate intermediate into the final acetylaranotin product via the this compound intermediate. uniprot.org The isolation of this compound from cultures of Aspergillus terreus provides direct evidence for its role as a stable, albeit transient, molecule in the pathway. nih.gov
Comparative Biosynthetic Analyses with Related ETPs (e.g., Gliotoxin)
The biosynthetic pathway of acetylaranotin shares several conserved features with that of gliotoxin, the most well-studied ETP, but also possesses distinct differences that account for their structural divergence. Both pathways are orchestrated by a cluster of genes (ata in A. terreus and gli in A. fumigatus) and initiate with a nonribosomal peptide synthetase (NRPS). nih.gov
Similarities:
NRPS Initiation: The acetylaranotin pathway begins with the NRPS AtaP, which shares 48% sequence similarity with GliP, the NRPS in the gliotoxin pathway. nih.gov
Core Modifying Enzymes: Both pathways utilize a homologous enzymatic cascade for core modifications, including hydroxylation (catalyzed by the ataC domain and GliC), conjugation with glutathione (by the ataG domain and GliG), and subsequent cleavage to install the sulfur atoms. uniprot.orgnih.gov
Differences:
Starting Substrates: AtaP condenses two molecules of L-phenylalanine to form the initial diketopiperazine scaffold. uniprot.org In contrast, GliP uses one molecule of L-phenylalanine and one molecule of L-serine. nih.gov
Final Tailoring Steps: The most significant distinction lies in the terminal steps. The acetylaranotin pathway includes unique acetylation and ring rearrangement reactions catalyzed by AtaH and AtaY, respectively. uniprot.orgnih.gov These steps, which form the acetyl groups and the dihydrooxepine ring, have no counterparts in the gliotoxin biosynthetic gene cluster. nih.gov
Strategies for Biosynthetic Engineering and Production Enhancement
Defining the genes involved in the acetylaranotin pathway opens avenues for metabolic engineering to increase product yield and generate novel derivatives. nih.govacs.org Strategies primarily revolve around the manipulation of the identified biosynthetic genes to overcome low natural production yields and to facilitate the creation of second-generation molecules with potentially altered biological activities. nih.govresearchgate.net
Targeted Gene Deletions and Mutant Strain Analysis
A primary strategy for elucidating the acetylaranotin pathway has been the systematic and targeted deletion of each gene within the identified biosynthetic cluster in A. terreus. nih.gov This approach has been instrumental in assigning functions to the individual ata genes.
Researchers constructed a series of mutant strains, each lacking one of the nine core biosynthetic genes. nih.gov Analysis of the secondary metabolite profiles of these mutants revealed critical insights:
Deletion of the central NRPS gene, ataP, completely halted the production of acetylaranotin and all related pathway compounds, confirming its essential role in initiating the biosynthesis. nih.gov
Deletion of tailoring enzymes led to the accumulation of specific pathway intermediates. For example, the ataHΔ mutant (lacking the acetyltransferase) accumulated deacetylated precursors, while the ataYΔ mutant (lacking the P450 for ring rearrangement) accumulated intermediates that had been acetylated but lacked the dihydrooxepine ring. nih.gov
This methodology not only confirmed the involvement of the gene cluster but also allowed for a functional assignment of several enzymes based on the specific intermediates that accumulated in their absence. nih.gov
Isolation of Previously Unreported Biosynthetic Intermediates and Shunt Products
A direct and powerful outcome of the targeted gene deletion strategy was the isolation and structural characterization of numerous compounds from the acetylaranotin pathway. acs.org Chemical analysis of the wild-type and various mutant strains led to the identification of seventeen related natural products. nih.gov
Of these seventeen compounds, nine were previously unreported molecules. nih.govacs.org These novel compounds represent a combination of true biosynthetic intermediates and shunt products—molecules that are diverted from the main pathway due to the genetic block. For instance:
The ataHΔ strain yielded two previously known but unacetylated compounds (6 and 7). nih.gov
The ataYΔ strain produced four metabolites (9 to 12), including the tetrasulfide 9, the isolation of which suggested the existence of an earlier tetrasulfide intermediate in the main pathway. nih.gov
The ability to isolate these molecules provided a chemical snapshot of the pathway at different stages, allowing researchers to piece together the biosynthetic sequence with much greater confidence. nih.gov
Synthetic Strategies and Chemical Synthesis Research
Total Synthesis Approaches to Acetylapoaranotin
The journey to synthesize this compound has been marked by innovative methodologies and the strategic assembly of complex molecular fragments.
Enantioselective Synthesis Methodologies
A landmark achievement in the field was the first enantioselective total synthesis of (-)-acetylapoaranotin. acs.orgnih.govfigshare.com This synthesis established a concise route to this complex natural product. acs.orgnih.govfigshare.com A key feature of this approach was the control of stereochemistry, which is crucial for the biological activity of many natural products. acs.orgnih.gov The successful synthesis not only provided access to this compound but also paved the way for the formal syntheses of related ETP natural products like (-)-emethallicin E and (-)-haemotocin. acs.orgnih.govfigshare.comresearchgate.netresearchgate.net
Key Building Block Synthesis (e.g., Cyclohexadienol-Containing Amino Esters)
A critical component of the total synthesis of this compound was the development of an efficient, eight-step synthesis of a key cyclohexadienol-containing amino ester building block. acs.orgnih.govfigshare.comresearchgate.net This building block represents a significant portion of the final molecule and its successful synthesis was a major breakthrough. acs.orgnih.govfigshare.comresearchgate.net The synthesis of this key intermediate began with readily available starting materials and employed a series of carefully orchestrated chemical transformations. acs.org
| Key Building Block | Number of Synthetic Steps | Significance |
| Cyclohexadienol-containing amino ester | 8 | Enabled the first total synthesis of (-)-acetylapoaranotin. acs.orgnih.govfigshare.comresearchgate.net |
Catalytic Asymmetric Reactions (e.g., (1,3)-Dipolar Cycloadditions)
To control the absolute stereochemistry of the molecule, the synthesis of this compound utilized catalytic asymmetric (1,3)-dipolar cycloaddition reactions. acs.orgnih.govfigshare.comresearchgate.netresearchgate.net This powerful reaction allowed for the stereoselective formation of key carbon-carbon bonds, setting the stereocenters in the amino ester building blocks with high precision. acs.orgnih.govfigshare.comresearchgate.net The use of a copper(I)/brucin-OL-catalyzed (1,3)-dipolar cycloaddition between a Weinreb amide and an imine derived from cinnamaldehyde (B126680) and ethyl glycinate (B8599266) furnished a key pyrrolidine (B122466) intermediate with 95% enantiomeric excess. acs.org
The (1,3)-dipolar cycloaddition is a versatile tool in organic synthesis for the construction of five-membered heterocyclic rings. nih.govwikipedia.org In the context of this compound synthesis, this reaction proved to be instrumental in establishing the correct stereochemistry of the molecule. acs.orgresearchgate.netcaltech.edu The development of stereodivergent (1,3)-dipolar cycloaddition reactions has further expanded the synthetic chemist's toolbox for accessing a variety of stereoisomers. escholarship.org
Diketopiperazine (DKP) Ring Formation and Sulfenylation Procedures
The central diketopiperazine (DKP) ring is a defining feature of the ETP family of natural products. acs.orgnih.gov In the synthesis of this compound, the DKP ring was formed through a sequential peptide coupling followed by a global desilylation and cyclization step. acs.org Treatment of a dipeptide precursor with tetrabutylammonium (B224687) fluoride (B91410) (TBAF) at room temperature resulted in the removal of silyl (B83357) protecting groups and the concomitant formation of the desired diketopiperazine diol. acs.org This reaction also led to the epimerization of the central diketopiperazine to the thermodynamically more stable anti-syn-anti diastereomer. acs.org
The subsequent sulfenylation of the DKP core to install the characteristic polysulfide bridge proved to be a challenging step due to the sensitivity of the cyclohexadienol moiety to basic conditions. acs.org Ultimately, the use of lithium hexamethyldisilazide (LiHMDS) as the base in a protocol developed by Nicolaou and coworkers allowed for the formation of the tetrasulfide in a modest yield. acs.org The choice of base was critical, as other bases like sodium hexamethyldisilazide (NaHMDS) gave significantly lower yields. acs.org
| Reaction | Reagents | Key Outcome |
| DKP Ring Formation | TBAF | Concomitant desilylation and cyclization to form the diketopiperazine core. acs.org |
| Sulfenylation | LiHMDS, S₈ | Installation of the tetrasulfide bridge. acs.org |
Incorporation of the Polysulfide Bridge
The final steps of the total synthesis involved the incorporation and manipulation of the polysulfide bridge. acs.orgresearchgate.net The tetrasulfide intermediate was converted to the natural product through a sequence of diacetylation, reduction to the dithiol, and subsequent aerobic oxidation to form the final disulfide bridge. acs.org This multi-step process highlights the delicate nature of the polysulfide linkage and the need for mild and selective reaction conditions. acs.orgcaltech.edu The propensity of a key intermediate to form an indole (B1671886) side product underscored the unique challenges presented by the heterodimeric structure of this compound, where one fragment is base-sensitive and the other is acid-sensitive. acs.org
Convergent and Divergent Synthetic Routes for ETP Analogues
The synthetic route to this compound has elements of a convergent strategy, with the preparation of two key amino acid building blocks that are then coupled. acs.org This modular approach allows for the synthesis of analogues by modifying the individual building blocks. escholarship.org The development of divergent strategies, for example, from a common pentacyclic intermediate, has also been explored for the synthesis of other DTP natural products and their analogues. sci-hub.sescispace.com Such approaches are valuable for structure-activity relationship (SAR) studies, which are essential for understanding the biological function of these complex molecules. escholarship.orgcaltech.edu
Development of Novel Chemical Reactions and Methodologies
The first enantioselective total synthesis of (−)-acetylapoaranotin was a landmark achievement by the Reisman group. acs.orgcaltech.edu A cornerstone of their strategy was the development and application of catalytic asymmetric (1,3)-dipolar cycloaddition reactions to establish the critical stereochemistry of the two distinct amino acid building blocks that form the molecule's core. caltech.edumdpi.com This approach allowed for the controlled construction of the complex chiral centers of both the dihydrooxepine and the cyclohexadienol fragments. caltech.edu
The synthesis of the cyclohexadienol-containing amino ester, a key building block, was accomplished in a concise eight-step sequence. caltech.edu A notable reaction in this sequence is a Cu(I)/brucin-OL-catalyzed (1,3)-dipolar cycloaddition between a Weinreb amide and an imine derived from cinnamaldehyde and ethyl glycinate. caltech.edu This reaction furnished the desired pyrrolidine intermediate with high enantiomeric excess (95% ee). caltech.edu
For the construction of the dihydrooxepine motif, Reisman's earlier work on the synthesis of acetylaranotin (B1664336) laid the groundwork. rsc.org This involved a rhodium-catalyzed cycloisomerization as a key step. mdpi.com In the synthesis of this compound, a stepwise approach was necessary for the coupling of the two different amino acid fragments. acs.org The amide coupling between the carboxylic acid of the cyclohexadienol fragment and the amine of the dihydrooxepine-containing fragment was achieved in high yield using bis(2-oxo-3-oxazolidinyl)phosphinic chloride (BOP-Cl). acs.org
A critical methodological development was the carefully orchestrated diketopiperazine (DKP) formation. Initial attempts using conditions developed for the synthesis of acetylaranotin, which involved treatment with tetrabutylammonium fluoride (TBAF) at elevated temperatures, led to the undesired aromatization of the dienyl alcohol. acs.org To circumvent this, a modified protocol using excess TBAF at room temperature was developed. This not only facilitated the global desilylation and DKP formation but also induced epimerization to the thermodynamically more stable diastereomer of the central diketopiperazine ring. acs.org
The final installation of the epidisulfide bridge was accomplished via a tetrasulfide intermediate. The formation of this tetrasulfide was achieved using a protocol developed by Nicolaou and coworkers, which employs lithium bis(trimethylsilyl)amide (LiHMDS) as the base. acs.orgcaltech.edu This was followed by diacetylation, reduction to the dithiol, and aerobic oxidation to yield the final this compound product. caltech.edu
Challenges and Advancements in ETP Chemical Synthesis
The synthesis of this compound highlighted several significant challenges inherent in the chemical synthesis of complex ETPs and, in overcoming them, represented notable advancements in the field. acs.orgsci-hub.se
Challenges:
A primary challenge in the synthesis of this compound was the orthogonal stability of the two key fragments. The cyclohexadienol moiety is sensitive to basic conditions, which can lead to aromatization, while the dihydrooxepine fragment is unstable in the presence of acid. acs.orgcaltech.edu This chemical incompatibility severely restricted the available synthetic tactics, particularly for the formation of the diketopiperazine ring and the installation of the disulfide bridge. acs.org
The formation of the diketopiperazine (DKP) ring itself proved to be a delicate step. As mentioned, conditions that were successful in related syntheses led to undesired side reactions. acs.org The development of milder conditions that could effect the cyclization without causing degradation of the sensitive functionalities was a crucial and challenging aspect of the synthesis. acs.org
The sulfenylation of the diketopiperazine to install the epidisulfide bridge was also a significant hurdle. acs.org Given the base-sensitivity of the diol intermediate, finding conditions for the sulfenylation that were compatible with the rest of the molecule was not trivial. The use of LiHMDS was found to be critical, as other bases like sodium bis(trimethylsilyl)amide (NaHMDS) gave substantially lower yields of the desired tetrasulfide intermediate. acs.orgcaltech.edu Even under optimized conditions, the yield for this step was modest, and a significant amount of an indole byproduct was formed. acs.orgcaltech.edu
Furthermore, the chemoselective 1,2-addition of an allyl organometallic reagent to a Weinreb amide in the presence of an ethyl ester during the synthesis of the cyclohexadienol building block was challenging due to competing addition reactions. acs.org
Advancements:
The successful total synthesis of this compound was a significant advancement in the field of ETP synthesis. It was the first synthesis of this complex heterodimeric ETP, demonstrating that such molecules could be constructed through a carefully planned synthetic sequence. acs.orgcaltech.edu
A key advancement was the demonstration that catalytic asymmetric (1,3)-dipolar cycloadditions could be effectively used to set the absolute stereochemistry of the complex amino acid fragments that are the building blocks of many ETPs. caltech.edu This provides a powerful and convergent strategy for the synthesis of a variety of ETP natural products. grantome.com
The synthesis also provided a solution to the challenge of uniting two chemically sensitive and distinct fragments into a single molecular entity. The development of specific, mild conditions for the diketopiperazine formation and sulfenylation in the presence of both acid- and base-sensitive groups offers valuable insights and methodologies for future syntheses of other complex, heterodimeric natural products. acs.org
By successfully navigating the intricate synthetic landscape, the total synthesis of this compound has expanded the toolkit available to synthetic chemists. It has not only made this specific molecule available for further biological study but has also paved the way for the synthesis of other structurally related and biologically interesting ETPs. sci-hub.segrantome.com The strategies and methodologies developed are expected to facilitate the study of the structure-activity relationships of this important class of natural products. grantome.com
Mechanistic Investigations of Biological Activities
Studies on Cellular Apoptosis Induction
Acetylapoaranotin, a diketopiperazine disulfide isolated from marine-derived Aspergillus species, has been the subject of research for its potential as an anticancer agent. nih.govijfans.org Mechanistic studies have focused on its ability to induce programmed cell death, or apoptosis, in various cancer cells. The cytotoxic effects of this compound are largely attributed to the disulfide bridge within its chemical structure. nih.govump.edu.my Investigations have revealed that this compound triggers apoptosis through the activation of specific cellular pathways, making it a compound of interest in oncology research. mdpi.commdpi.com
The pro-apoptotic activity of this compound has been demonstrated across a panel of human cancer cell lines. The compound exhibits potent cytotoxic effects by inhibiting cell proliferation and inducing cell death. sci-hub.se Its efficacy has been quantified through IC₅₀ values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.
Notably, this compound has shown significant activity against human colon cancer (HCT116), gastric cancer (AGS), lung cancer (A549), and breast cancer (MCF-7) cell lines. mdpi.comsemanticscholar.org Studies have reported specific IC₅₀ values for these cell lines, highlighting a varied but potent cytotoxic profile. tandfonline.comnih.gov For instance, the A549 lung cancer cell line displayed particular sensitivity to the compound. semanticscholar.orgtandfonline.com The cytotoxic activity of this compound was also tested on human liver cancer cells (HepG2), though it showed less potent inhibition compared to other tested lines. sci-hub.senih.gov
Table 1: Cytotoxic Activity (IC₅₀) of this compound in Various Human Cancer Cell Lines This table is interactive. You can sort and filter the data.
| Cell Line | Cancer Type | IC₅₀ (μM) | Reference |
|---|---|---|---|
| HCT116 | Colon Carcinoma | 13.8 | mdpi.com, semanticscholar.org |
| AGS | Stomach Adenocarcinoma | 12 | mdpi.com, semanticscholar.org |
| A549 | Lung Carcinoma | 2 | mdpi.com, semanticscholar.org, tandfonline.com |
| MCF-7 | Breast Adenocarcinoma | 10 | mdpi.com, semanticscholar.org |
| HepG2 | Liver Carcinoma | >20 | nih.gov, sci-hub.se |
Research into the molecular mechanisms underlying this compound-induced cytotoxicity has confirmed that apoptosis is the primary mode of cell death. This has been validated through various assays that detect hallmark biochemical and morphological changes associated with apoptosis. nih.govresearchgate.netijpbp.com
The induction of apoptosis in cancer cells by this compound is substantiated by evidence of DNA fragmentation, a key feature of late-stage apoptosis. mdpi.comsemanticscholar.org Further confirmation comes from flow cytometry analyses using Annexin-V and propidium (B1200493) iodide (PI) staining. nih.govijfans.org Annexin-V binds to phosphatidylserine, a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. kumc.edubdbiosciences.com This event, detected by Annexin-V staining, serves as a sensitive marker for early apoptotic cells. nih.govump.edu.my The use of these assays has consistently demonstrated that this compound treatment leads to a significant increase in the apoptotic cell population in HCT116 colon cancer cells. mdpi.comresearchgate.net
The apoptotic process induced by this compound involves the activation of a cascade of cysteine-aspartic proteases known as caspases. nih.govijfans.org Studies have specifically identified the cleavage, and therefore activation, of key caspases including caspase-3, caspase-8, and caspase-9 in HCT116 cells following treatment with the compound. mdpi.commdpi.comresearchgate.net
Caspase-3 is a critical effector caspase, responsible for the execution phase of apoptosis. nih.govbdbiosciences.com Its activation is a central event in the apoptotic pathway. nih.gov The activation of caspase-9 points to the involvement of the intrinsic or mitochondrial pathway, while the activation of caspase-8 indicates the engagement of the extrinsic or death receptor-mediated pathway. nih.gov Evidence suggests that treatment with this compound initiates the activation of caspase-8, which then triggers both the intrinsic and extrinsic apoptotic pathways. ump.edu.mymdpi.com This dual-pathway activation culminates in the activation of the executioner caspase-3, leading to the dismantling of the cell. nih.govmdpi.com
A key substrate for activated caspase-3 is poly(ADP-ribose) polymerase (PARP), a nuclear enzyme involved in DNA repair. nih.gov During apoptosis, caspase-3 cleaves PARP, rendering it inactive and facilitating cellular disassembly. The detection of cleaved PARP is a widely recognized hallmark of apoptosis. nih.gov Research has consistently shown that treatment of HCT116 cells with this compound results in the significant cleavage of PARP, further confirming the induction of caspase-dependent apoptosis. ijfans.orgmdpi.comsemanticscholar.org The level of pro-PARP decreases while the cleaved PARP fragment increases, correlating with the increased expression of active caspases. tandfonline.com
The intrinsic apoptotic pathway is tightly regulated by the Bcl-2 family of proteins, which includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax). haematologica.orgfree.fr The balance between these opposing factions determines the cell's fate. This compound has been shown to modulate this balance to favor apoptosis. ijfans.orgump.edu.my
Studies on HCT116 cells revealed that this compound treatment leads to the downregulation of the expression of anti-apoptotic proteins Bcl-2 and Bcl-xL. mdpi.commdpi.com Concurrently, the compound promotes the activity of the pro-apoptotic protein Bax, as evidenced by its cleavage or upregulation. nih.govijfans.orgmdpi.com This shift in the Bcl-2/Bax ratio disrupts mitochondrial membrane integrity, a critical step in the intrinsic pathway that leads to the release of cytochrome c and subsequent activation of caspase-9. mdpi.comtandfonline.com The ability of this compound to effectively regulate the Bcl-2 family of proteins is a key aspect of its apoptosis-inducing mechanism. nih.govump.edu.my
Preclinical In Vivo Models of Cellular Response (e.g., Tumor Growth Inhibition in Xenograft Models)
The antitumor potential of this compound has been evaluated in preclinical in vivo settings. Studies using xenograft models, where human tumor cells are implanted into immunodeficient mice, have provided evidence of its efficacy in inhibiting tumor growth. mdpi.commdpi.comresearchgate.net
This compound, isolated from the marine fungus Aspergillus versicolor, demonstrated a significant inhibition of tumor growth in an in vivo xenograft model. mdpi.com This compound was noted for having the most potent antiproliferative effects among related compounds tested against several cancer cell lines, including HCT116 (colon), AGS (gastric), A549 (lung), and MCF-7 (breast) cell lines. mdpi.commdpi.com The in vivo results corroborate the in vitro findings that this compound induces apoptosis in cancer cells, suggesting its potential as a developmental candidate for an antitumor agent. nih.gov
While specific details of the xenograft model for this compound are highlighted in the table below, the broader class of ETPs has shown similar promise. For instance, ETPs like gliotoxin (B1671588) and chetomin (B1668609) have also resulted in significant inhibition of tumor growth in mice bearing prostate tumor xenografts. acs.org These findings suggest that directly targeting cellular pathways with ETPs is an effective strategy for inhibiting tumor growth. acs.org
Table 1: Preclinical In Vivo Study of this compound
| Compound | Model System | Key Findings | Reference(s) |
|---|---|---|---|
| This compound | Xenograft Model | Showed significant inhibition of tumor growth. | mdpi.commdpi.comnih.gov |
| Gliotoxin, Chaetocin, Chetomin | Prostate Tumor Xenografts | Resulted in significant inhibition of tumor growth. | acs.org |
| Glionitrin A | DU145 Prostate Cancer Xenograft | Exhibited antitumor activity. | acs.org |
Proposed General Mechanisms of ETP Biological Activity
The potent biological activities of this compound and other ETPs are largely attributed to their unique and reactive epipolythiodioxopiperazine core structure. nih.gov The toxicity and therapeutic effects are thought to be mediated through several interconnected mechanisms. mdpi.com
The defining feature of the ETP class, the internal disulfide bridge, is considered the key structural element responsible for its biological activity. nih.govwikipedia.org This bridge is not merely a structural component but an active participant in cellular reactions. The toxicity of ETPs is primarily due to this disulfide bridge, which can inactivate essential proteins by reacting with their thiol (-SH) groups, particularly those on cysteine residues. nih.gov
This interaction occurs via a thiol-disulfide exchange reaction, forming mixed disulfides with protein thiols. acs.org This process can disrupt the tertiary structure of proteins or directly inactivate the catalytic site of enzymes, leading to a loss of their biological function. nih.gov The immunosuppressive properties of gliotoxin, for example, are attributed to the interaction between its disulfide bridge and the thiol groups of cysteine residues in proteins like NF-κB. nih.gov The removal or modification of this disulfide bridge typically leads to a significant reduction or complete abrogation of the compound's cytotoxicity. nih.gov
A second major mechanism proposed for ETP toxicity is the generation of reactive oxygen species (ROS) through a process known as redox cycling. mdpi.comwikipedia.org In the cellular environment, the ETP disulfide bridge can be reduced to its dithiol form. mdpi.com This reduced form can then be re-oxidized back to the disulfide by molecular oxygen, a reaction that generates superoxide (B77818) radicals (O₂⁻). wikipedia.org These radicals can subsequently lead to the formation of other highly damaging ROS, such as hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH). mdpi.com
ETPs have been identified as inhibitors of several crucial cellular enzymes. nih.gov This inhibition is often, but not always, a direct consequence of the disulfide bridge's reactivity towards enzyme thiol groups.
Key enzymatic targets for ETPs include:
NF-κB: Gliotoxin is a known inhibitor of the transcription factor NF-κB, which plays a central role in the inflammatory and immune responses. mdpi.comnih.gov This inhibition may account for the immunosuppressive effects observed for some ETPs. mdpi.com
Farnesyltransferase: Gliotoxin also acts as an inhibitor of this enzyme, which is involved in post-translational modification of proteins like those in the Ras family, implicated in tumor progression. mdpi.com
Thioredoxin Reductase: This enzyme is a key component of the cellular antioxidant system, and its inhibition by ETPs can exacerbate oxidative stress.
Histone Methyltransferases: Certain ETPs, like chaetocin, are known to inhibit histone lysine (B10760008) methyltransferases, affecting epigenetic regulation of gene expression.
HIF-1α/p300 Complex: Several ETPs, including gliotoxin and chaetocin, can disrupt the interaction between Hypoxia-Inducible Factor-1α (HIF-1α) and its coactivator p300. acs.org This disruption inhibits the transcription of genes involved in angiogenesis and tumor progression. acs.org
Table 2: General Mechanisms of ETP Biological Activity
| Mechanism | Description | Key Molecular Events | Cellular Outcome | Reference(s) |
|---|---|---|---|---|
| Thiol-Disulfide Exchange | The reactive disulfide bridge interacts with thiol groups on proteins. | Formation of mixed disulfides with cysteine residues. | Protein inactivation, disruption of protein structure and function. | acs.orgnih.gov |
| ROS Generation | Redox cycling of the disulfide/dithiol moiety. | Reduction of the disulfide to dithiol, followed by re-oxidation by O₂, generating O₂⁻, H₂O₂, and •OH. | Oxidative stress, damage to DNA, lipids, and proteins, apoptosis. | mdpi.comwikipedia.org |
| Enzyme Inhibition | Direct or indirect inactivation of key cellular enzymes. | Inhibition of NF-κB, farnesyltransferase, thioredoxin reductase, and disruption of protein-protein interactions (e.g., HIF-1α/p300). | Immunosuppression, anti-angiogenesis, epigenetic modification, cell death. | mdpi.comacs.orgmdpi.com |
Comparative Mechanistic Studies with Related ETPs and Derivatives
The biological activities and mechanisms of this compound are best understood in the context of related ETP compounds. While they share the core disulfide bridge, structural variations in the rest of the molecule can lead to differences in potency, target specificity, and biosynthetic pathways.
Furthermore, studies on the biosynthesis of acetylaranotin (B1664336) in Aspergillus terreus have identified specific enzymes, such as AtaT, which are homologous to those in the gliotoxin pathway (e.g., GliT) and are responsible for the crucial disulfide bridge closure. A. terreus also possesses self-protection mechanisms against its own toxin, a common feature in ETP-producing fungi. Comparing these biosynthetic gene clusters and resistance mechanisms provides insights into the evolution and function of these complex metabolites. mdpi.comasm.org
Table 3: Comparison of Selected ETP Compounds
| Compound | Key Structural Feature(s) | Primary Proposed Mechanism(s) | Notable Target(s) / Activity | Reference(s) |
|---|---|---|---|---|
| This compound | Dihydrooxepine ring | ROS generation, Thiol-disulfide exchange | Antitumor activity in xenograft models, apoptosis induction. | mdpi.commdpi.commdpi.com |
| Gliotoxin | Pyrrolidinoindoline core | ROS generation, Thiol-disulfide exchange, Enzyme inhibition | NF-κB, Farnesyltransferase, Immunosuppressive, Anti-angiogenic. | mdpi.commdpi.comnih.gov |
| Chaetocin | Dimeric structure | Histone methyltransferase inhibition, HIF-1α/p300 disruption | KMTs, HIF-1α, Anti-angiogenic. | acs.org |
Analytical and Characterization Methodologies in Research
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is fundamental to determining the molecular architecture of acetylapoaranotin. Researchers employ a suite of techniques to piece together its atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to provide a comprehensive picture of the molecule's framework.
1D NMR, including ¹H (proton) and ¹³C (carbon-13) spectra, offers initial information about the chemical environment of hydrogen and carbon atoms within the molecule. 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are then used to establish connectivity between adjacent protons and to map long-range correlations between protons and carbons, respectively. This collective data is crucial for confirming the complex ring systems and the placement of substituents that define this compound. acgpubs.orgthieme-connect.comnih.govacgpubs.org In studies of related fungal metabolites, NMR analysis was instrumental in identifying known compounds, including this compound, from fungal extracts. nih.gov
| Technique | Purpose in this compound Analysis | Typical Data Obtained |
|---|---|---|
| ¹H NMR | Identifies the chemical environment and number of different types of protons. | Chemical shifts (δ) in ppm, coupling constants (J) in Hz, integration values. |
| ¹³C NMR | Identifies the chemical environment of all carbon atoms. | Chemical shifts (δ) in ppm for each carbon atom. |
| 2D NMR (e.g., COSY, HSQC, HMBC) | Establishes the connectivity between atoms to build the molecular skeleton. | Correlation peaks indicating proton-proton (COSY) and proton-carbon (HSQC, HMBC) relationships. |
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is employed to determine the precise molecular formula of this compound. This technique measures the mass-to-charge ratio (m/z) of the ionized molecule with extremely high accuracy. By comparing the experimentally measured mass to the calculated mass for a proposed formula, researchers can confirm the elemental composition. For instance, in the analysis of fungal metabolites, HRESIMS is a standard method for establishing the molecular formulas of isolated compounds like this compound and its analogues. acgpubs.orgthieme-connect.comnih.govmdpi.com
| Parameter | Description | Significance for this compound |
|---|---|---|
| Molecular Formula | C₂₂H₂₄N₂O₇S₂ | Defines the elemental composition of the compound. |
| Calculated Mass | The theoretical exact mass based on the molecular formula. | Provides a reference value for experimental validation. |
| Observed Mass [M+H]⁺ | The experimentally measured mass of the protonated molecule. | Confirmation of the molecular formula when it matches the calculated mass to within a few parts per million (ppm). |
Infrared (IR) spectroscopy is used to identify the functional groups present in the this compound molecule. The technique measures the absorption of infrared radiation by the molecule, which causes vibrations in its chemical bonds. Specific bonds absorb at characteristic frequencies, providing a molecular fingerprint. In the synthesis of (-)-acetylapoaranotin, IR spectroscopy was used to characterize key intermediates, identifying functional groups such as carbonyls (C=O) and hydroxyls (O-H) based on their absorption frequencies (cm⁻¹). semanticscholar.org Analysis of related compounds reveals characteristic absorption bands for aromatic and carbonyl groups. nih.gov
| Frequency Range (cm⁻¹) | Vibration | Functional Group Indicated in this compound Structure |
|---|---|---|
| ~3400 | O-H Stretch | Hydroxyl groups |
| ~1740 | C=O Stretch | Ester or acetate (B1210297) carbonyl |
| ~1650 | C=O Stretch | Amide carbonyl (in diketopiperazine ring) |
| ~1250 | C-O Stretch | Ester and ether linkages |
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is indispensable for the isolation of this compound from complex fungal extracts and for the verification of its purity after synthesis or purification.
High-Performance Liquid Chromatography (HPLC) is a primary tool for the separation, purification, and quantification of this compound. mdpi.com In the analysis of Aspergillus terreus extracts, reverse-phase HPLC with a C18 column is commonly used to separate this compound from other related secondary metabolites. nih.gov Detection is often achieved using a Diode Array Detector (DAD) or a mass spectrometer (LC-MS), which allows for both quantification and preliminary identification based on UV absorbance and mass. nih.gov
Because this compound is a chiral molecule, meaning it exists as non-superimposable mirror images (enantiomers), assessing its enantiomeric purity is critical, especially in the context of total synthesis. Chiral HPLC is the definitive method for this purpose. This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in their separation. In the enantioselective synthesis of (–)-acetylapoaranotin, analytical chiral HPLC was essential for determining the enantiomeric excess of key chiral precursors. semanticscholar.org Columns such as Chiralpak AD or Chiralcel OD-H are typically used for such separations, allowing for the precise quantification of each enantiomer and confirming the success of the asymmetric synthesis. semanticscholar.org
High-Performance Liquid Chromatography (HPLC)
Preparative HPLC for Purification
Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a critical technique for isolating and purifying this compound from fungal fermentation broths on a scale sufficient for structural analysis and bioactivity studies. mug.edu.pl This chromatographic method separates compounds based on their differential partitioning between a stationary phase and a mobile phase. interchim.com
In the context of natural product isolation, Prep-HPLC is often employed as a final purification step following initial fractionation by methods like medium-pressure liquid chromatography (MPLC) or column chromatography over silica (B1680970) gel and Sephadex LH-20. researchgate.netnih.gov The goal is to achieve high purity (often >95%) of the target compound. mug.edu.pl
The process typically begins with the development of an analytical HPLC method to optimize the separation conditions. interchim.com Once optimal conditions are found, the method is scaled up to a preparative system, which involves using a larger column and higher flow rates to handle larger sample loads. welch-us.comwaters.com
Key Parameters in Preparative HPLC Purification:
| Parameter | Description | Typical Application in Epidithiodiketopiperazine Purification |
| Stationary Phase | The solid support within the column that interacts with the analytes. | Reversed-phase columns, such as C18, are commonly used for separating moderately polar compounds like this compound. mug.edu.plnih.gov |
| Mobile Phase | The solvent system that carries the sample through the column. | A gradient of water and an organic solvent, typically acetonitrile (B52724) or methanol, is frequently used. mug.edu.pl Modifiers like trifluoroacetic acid (TFA) or formic acid are often added to improve peak shape and resolution. mug.edu.plnih.gov |
| Detection | The method used to monitor the compounds as they elute from the column. | UV detectors are standard, and fractions are collected based on the elution of peaks corresponding to the target compound. waters.com Mass spectrometry (MS) can also be coupled with preparative HPLC for mass-directed fractionation. waters.comtarosdiscovery.com |
| Fraction Collection | The process of collecting the purified compound as it elutes. | Automated fraction collectors are used to isolate the peak of interest. welch-us.com The collected fractions containing the pure compound are then typically combined and lyophilized. mug.edu.pl |
For instance, the purification of a related dithiodiketopiperazine, peniciadametizine A, was achieved using semi-preparative HPLC with a mobile phase of 45% aqueous methanol. core.ac.uk This highlights the utility of reversed-phase conditions for this class of compounds. The selection of the mobile phase is crucial for good resolution and must be volatile for easy removal after collection. welch-us.com
Liquid Chromatography-Diode Array Detector-Mass Spectrometry (LC-DAD-MS) for Metabolite Analysis
Liquid Chromatography-Diode Array Detector-Mass Spectrometry (LC-DAD-MS) is a powerful analytical tool for the detection, identification, and quantification of secondary metabolites, including those related to this compound, in complex mixtures. mdpi.comspringernature.com This hyphenated technique provides multiple layers of data from a single analysis. The liquid chromatography component separates the metabolites, the DAD provides ultraviolet-visible (UV-Vis) spectra, and the mass spectrometer provides mass information and fragmentation patterns, which are crucial for structural elucidation. mdpi.com
This method is instrumental in metabolic profiling studies, allowing researchers to compare the metabolites produced by wild-type fungal strains with those of genetically modified strains, thereby helping to identify compounds associated with a specific biosynthetic gene cluster. mdpi.comjmicrobiol.or.kr
Typical LC-DAD-MS Parameters for Fungal Metabolite Analysis:
| Parameter | Component | Description |
| Chromatography | Column | A reversed-phase column (e.g., C18) is standard for separating a wide range of fungal metabolites. mdpi.com |
| Mobile Phase | A gradient elution using water and acetonitrile, both typically acidified with formic acid (e.g., 0.1%), is common. mdpi.com | |
| Flow Rate | Analytical flow rates are typically in the range of 0.2 to 1.0 mL/min. mdpi.com | |
| Detection | Diode Array Detector (DAD) | Acquires UV-Vis spectra for each eluting peak, which helps in classifying compounds based on their chromophores. mdpi.com |
| Mass Spectrometer (MS) | An electrospray ionization (ESI) source is commonly used to ionize the metabolites. The mass analyzer (e.g., Quadrupole, Time-of-Flight) detects the mass-to-charge ratio (m/z) of the parent ions and their fragments (MS/MS). springernature.comnih.gov |
LC-DAD-MS analysis is essential for identifying known compounds by comparing their retention times, UV spectra, and mass spectra with those of authentic standards. mdpi.com For unknown metabolites, the high-resolution mass spectrometry (HRMS) data allows for the determination of the elemental composition, and the MS/MS fragmentation patterns provide structural clues. mdpi.com
Bioinformatic and Computational Approaches in Biosynthesis Research
Bioinformatic and computational tools are indispensable for modern natural product research, particularly in understanding the biosynthesis of complex molecules like this compound. frontiersin.org These approaches are primarily used to analyze fungal genomes to identify the biosynthetic gene clusters (BGCs) responsible for producing specific secondary metabolites. rsc.orgrsc.org
Genome mining tools, such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell), are widely used to scan sequenced genomes for potential BGCs. mdpi.comjmicrobiol.or.kr These programs identify characteristic genes, such as those encoding polyketide synthases (PKSs) and nonribosomal peptide synthetases (NRPSs), which are cornerstone enzymes in the biosynthesis of many fungal metabolites, including epidithiodiketopiperazines. nih.gov
Key Computational Tools and Their Applications in Biosynthesis Research:
| Tool/Approach | Application | Research Focus |
| antiSMASH | Identification of BGCs | Scans genomic data to locate and annotate gene clusters responsible for secondary metabolite production. mdpi.comjmicrobiol.or.kr |
| BLAST/Sequence Alignment | Homology Analysis | Compares predicted protein sequences from a BGC with known enzymes in public databases to infer their functions (e.g., tailoring enzymes, transporters). nih.gov |
| Phylogenetic Analysis | Evolutionary Relationships | Determines the evolutionary context of biosynthetic enzymes, which can help predict their function and substrate specificity. nih.gov |
| Pathway Prediction Systems | Metabolic Pathway Reconstruction | Predicts the steps in a biosynthetic pathway based on the identified genes and known biochemical reactions. researchgate.net |
Once a BGC is putatively linked to a compound like this compound, bioinformatic analysis helps in formulating hypotheses about the function of each gene within the cluster. rsc.org For example, analysis can predict the domain architecture of NRPS enzymes, which helps to predict the amino acid building blocks of the peptide backbone. nih.gov These in silico predictions then guide targeted genetic experiments, such as gene knockouts, to confirm the role of the BGC and its constituent genes in the production of the metabolite. jmicrobiol.or.kr This integrated approach of genome mining, bioinformatic analysis, and experimental validation accelerates the discovery and characterization of biosynthetic pathways. jmicrobiol.or.krresearchgate.net
Future Research Directions and Translational Perspectives Non Clinical
Structure-Activity Relationship (SAR) Studies of Acetylapoaranotin and its Derivatives
Understanding the relationship between the chemical structure of this compound and its biological activity is fundamental for guiding the development of more potent and selective compounds. Future structure-activity relationship (SAR) studies will be crucial in identifying the key molecular features responsible for its bioactivity.
Research on the ETP class of compounds has consistently shown that the central disulfide bridge is a critical structural motif for conferring biological activity. nih.gov For many ETPs, corresponding S-methylated derivatives exhibit significantly diminished cytotoxicity, suggesting that the intact disulfide bond is essential. nih.gov This is a primary focus for SAR studies on this compound, where modifications to the disulfide bridge, such as creating monosulfide or polysulfide variants, could elucidate its role in the compound's mechanism of action.
Beyond the disulfide core, peripheral functional groups are also significant. This compound is part of a group of related compounds isolated from fungi, including acetylaranotin (B1664336) and deoxyapoaranotin. vliz.be Comparative studies of these closely related natural analogues can provide initial SAR insights. For instance, this compound demonstrated the most potent inhibitory effects on the proliferation of several cancer cell lines when compared to its counterparts, highlighting the potential importance of the specific arrangement of its acetyl and oxepine moieties. vliz.be In related ETPs like MPC1001, a β-hydroxy substitution adjacent to the oxepine ring was found to be beneficial for activity, suggesting that stereospecific hydroxylations on the this compound scaffold could be a fruitful area of investigation. pitt.edu
Future SAR campaigns will likely involve the synthesis of a library of derivatives with systematic modifications at various positions to probe for effects on activity.
| Structural Feature | Observation/Hypothesis | Implication for SAR Studies |
| Disulfide Bridge | Essential for the bioactivity of ETP compounds; S-methylated versions show reduced cytotoxicity. nih.gov | Synthesize analogues with modified sulfur bridges (monosulfide, trisulfide, tetrasulfide) to confirm importance and modulate redox potential. |
| Acetyl Group | This compound showed higher potency than related non-acetylated or differently acetylated analogues like deoxyapoaranotin. vliz.be | Vary the acyl group (e.g., propionyl, benzoyl) to probe steric and electronic requirements at this position. |
| Oxepine Ring | A defining feature of this ETP subclass; modifications could impact conformation and target binding. nih.gov | Synthesize analogues with altered ring sizes or substitutions on the oxepine moiety. |
| Diketopiperazine Core | The central scaffold derived from amino acids; substitutions can influence overall shape and properties. acs.org | Introduce different amino acid precursors during synthesis to create diversity in the core structure. |
Development of Novel Analogues for Mechanistic Probing
The successful enantioselective total synthesis of (−)-acetylapoaranotin provides a critical platform for the rational design and development of novel analogues. nih.govacs.orgnih.gov This synthetic capability allows researchers to move beyond the compounds accessible through fermentation and create purpose-built molecules for probing the detailed mechanisms of action.
The reported synthesis proceeds through several key intermediates, which can serve as versatile building blocks for new chemical entities. nih.gov A key feature of the synthesis is the use of catalytic asymmetric (1,3)-dipolar cycloaddition reactions to set the absolute stereochemistry of the amino acid components. acs.orgnih.gov By modifying the starting materials for these reactions, chemists can systematically alter different parts of the final molecule. Intermediates from the synthetic route could be intercepted to prepare other structurally related ETP natural products, demonstrating the flexibility of the approach. nih.gov
The development of novel analogues would aim to:
Identify the Pharmacophore: Create simplified analogues that retain biological activity to determine the minimal structural components necessary for its effects.
Improve Selectivity: Modify the structure to enhance activity against specific biological targets while reducing off-target effects.
Introduce Probes: Incorporate reporter tags, such as fluorescent dyes or biotin, into the molecule without abolishing its activity. These tagged analogues would be invaluable tools for identifying cellular binding partners and tracking the compound's distribution within cells.
Modulate Physicochemical Properties: Alter substituents to fine-tune properties like solubility and cell permeability, which are critical for biological testing.
The synthesis of a dimeric cyclohexadienol-containing diketopiperazine, which serves as a formal synthesis of other ETPs like (−)-emethallicin E and (−)-haemotocin, further underscores the potential to generate diverse structures from a common synthetic pathway. nih.govacs.org This strategic access to the core scaffold is paramount for creating a library of analogues for comprehensive mechanistic studies. caltech.edu
Advancements in Biosynthetic Engineering for Enhanced Production and Diversification
The elucidation of the biosynthetic gene cluster for acetylaranotin in the fungus Aspergillus terreus has opened the door to powerful biosynthetic engineering strategies. nih.govacs.org This approach offers a complementary and potentially more efficient route to both the natural product and novel derivatives compared to total synthesis alone.
The identified cluster contains nine genes, including the crucial nonribosomal peptide synthetase (ataP), which is responsible for assembling the initial diketopiperazine scaffold. nih.gov Analysis of the wild-type and mutant fungal strains led to the isolation of 17 different compounds related to the acetylaranotin pathway, nine of which were previously unreported. nih.govacs.org This natural diversity demonstrates the inherent capacity of the biosynthetic machinery to produce a range of related structures.
Future research in this area will likely focus on several key strategies:
Enhanced Production: Overexpression of key biosynthetic genes or entire gene clusters in the native producer or a heterologous host could significantly increase the yield of this compound, facilitating large-scale biological studies. nih.gov The overexpression of global regulators, such as laeA, has also been shown to induce or increase the production of acetylaranotin and other secondary metabolites in Aspergillus species, presenting another viable strategy. acgpubs.org
Pathway Engineering for Diversification: Targeted deletion or modification of specific genes within the cluster can be used to generate novel derivatives. For example, inactivating the gene responsible for acetylation (ataH) could lead to the accumulation of a deoxy-acetyl precursor. nih.gov Similarly, manipulating the tailoring enzymes, such as hydroxylases and methyltransferases, could produce a library of "unnatural" natural products.
Heterologous Expression: Expressing the entire acetylaranotin gene cluster in a more genetically tractable fungal host, such as Aspergillus nidulans or yeast, could simplify the engineering process and potentially lead to higher yields and different metabolite profiles due to the different cellular environment.
| Gene (from A. terreus) | Putative Function | Potential Engineering Application |
| ataP | Nonribosomal Peptide Synthetase (NRPS) | Foundation of the scaffold; domain swapping could incorporate different amino acids. |
| ataH | Acetyltransferase | Gene knockout could lead to accumulation of deacetylated precursors. |
| ataY | Benzoate para-hydroxylase | Overexpression or modification could alter hydroxylation patterns on the aromatic rings. |
Defining the genes involved in the biosynthesis provides a direct means to increase the production of these compounds and is essential for facilitating the engineering of second-generation molecules. nih.gov
Exploration of New Biological Activities beyond Apoptosis Induction (at a mechanistic level)
While the apoptosis-inducing properties of this compound are of significant interest, its initial discovery and the activities of related ETP compounds suggest a broader biological profile that warrants further mechanistic exploration. mdpi.comijfans.org
This compound was first identified as an antiviral agent, with reports indicating it inhibits viral RNA polymerase. nih.gov This non-apoptosis-related activity deserves renewed investigation, particularly in the context of emerging viral threats. Mechanistic studies could explore whether this inhibition is a result of direct interaction with the polymerase or an indirect effect mediated through cellular pathways.
The ETP class is known for a wide range of bioactivities, including antimicrobial and antifungal effects. nih.govacs.org The toxicity of these compounds is often attributed to two primary mechanisms related to the reactive disulfide bridge:
Protein Cross-linking: The disulfide can undergo exchange reactions with cysteine residues in proteins, leading to the formation of covalent adducts and protein inactivation.
Redox Cycling: The disulfide can be reduced within the cell to a dithiol, which can then be re-oxidized, generating reactive oxygen species (ROS) in the process. This can induce severe oxidative stress, damaging DNA, lipids, and proteins. nih.gov
These fundamental mechanisms are not exclusive to apoptosis induction and could underlie a variety of other biological effects. For example, the related ETP gliotoxin (B1671588) is a known inhibitor of the transcription factor NF-κB, a master regulator of inflammation and immune responses. nih.gov This suggests that this compound or its derivatives could possess immunomodulatory properties. Future research should aim to mechanistically investigate whether this compound can modulate key signaling pathways like NF-κB or induce ROS-mediated damage in pathogens, which could form the basis for its development as an antimicrobial or antiviral agent.
Integration of Synthetic and Biosynthetic Approaches for Compound Access
Combining the precision of chemical synthesis with the efficiency of biosynthesis offers a powerful, integrated strategy for accessing this compound and its analogues. This approach, often referred to as semi-synthesis or precursor-directed biosynthesis, can overcome the limitations of relying on either method alone.
The total synthesis of this compound is a significant achievement but involves a lengthy sequence of 18 steps, which can be challenging for producing large quantities of material. acs.org In contrast, fermentation using the native Aspergillus terreus or an engineered strain can produce the core scaffold of the natural product more efficiently. nih.gov An integrated approach could involve using fermentation to produce a late-stage intermediate from the biosynthetic pathway, which can then be harvested and chemically modified. This semi-synthetic route would allow for the creation of diverse analogues that are not produced naturally, by leveraging the power of synthetic chemistry for the final diversification steps.
Another promising integrated strategy is precursor-directed biosynthesis . This involves feeding synthetic, non-native precursor molecules to the producing organism. If the biosynthetic enzymes are sufficiently permissive, they may accept the synthetic precursor and incorporate it into the final molecular structure, leading to novel analogues. For example, introducing fluorinated or isotopically labeled versions of the amino acid precursors into the fermentation culture could lead to the production of labeled this compound, which would be an invaluable tool for mechanistic studies. This approach has been successfully used to incorporate fluorine into other ETP alkaloids. acs.org
By combining the strengths of both disciplines, researchers can efficiently generate a broad array of novel compounds for SAR studies, mechanistic probing, and the exploration of new biological functions.
Q & A
Q. What experimental methodologies are most reliable for characterizing Acetylapoaranotin’s structural and functional properties?
To determine structural properties, nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography are critical for resolving stereochemistry and molecular conformation. Functional characterization often involves high-performance liquid chromatography (HPLC) for purity assessment and mass spectrometry (MS) for molecular weight confirmation. For bioactivity screening, standardized assays (e.g., enzyme inhibition or cell viability tests) should be replicated under controlled conditions (pH, temperature) to ensure reproducibility .
Q. How should researchers design initial synthetic pathways for this compound to ensure scalability and reproducibility?
Begin with retrosynthetic analysis to identify feasible intermediates, prioritizing routes with minimal reactive groups requiring protection. Pilot small-scale reactions (<100 mg) to optimize catalysts, solvents, and reaction times. Document deviations (e.g., side products) using thin-layer chromatography (TLC) or HPLC. For reproducibility, provide detailed protocols in supplementary materials, including exact molar ratios and purification steps (e.g., column chromatography gradients) .
Q. What analytical techniques are essential for assessing this compound’s stability under varying storage conditions?
Conduct accelerated stability studies by exposing the compound to stressors (e.g., light, humidity, elevated temperatures). Monitor degradation via HPLC-UV at regular intervals (e.g., 0, 7, 30 days). Pair with thermogravimetric analysis (TGA) to assess thermal stability and Fourier-transform infrared (FTIR) spectroscopy to detect functional group alterations. Report degradation thresholds (e.g., ≥10% impurity) and storage recommendations (e.g., inert atmosphere, −20°C) .
Advanced Research Questions
Q. How can contradictory bioactivity data for this compound across studies be systematically resolved?
Contradictions often arise from variability in assay conditions (e.g., cell lines, incubation times) or compound purity. Perform meta-analyses to identify confounding variables, and conduct replication studies using standardized protocols (e.g., NIH/WHO guidelines). Validate purity with orthogonal methods (e.g., NMR + HPLC) and include positive/negative controls in bioassays. Use statistical tools (e.g., ANOVA with post-hoc tests) to quantify significance of observed differences .
Q. What strategies are effective for elucidating this compound’s mechanism of action at the molecular level?
Combine computational docking studies (e.g., AutoDock Vina) with biophysical techniques like surface plasmon resonance (SPR) to assess binding affinity to putative targets. Use CRISPR-Cas9 gene editing to knock out candidate receptors in cell models and evaluate changes in bioactivity. For in vivo validation, employ pharmacokinetic/pharmacodynamic (PK/PD) modeling in animal studies, correlating plasma concentrations with efficacy endpoints .
Q. How should researchers design interdisciplinary studies to explore this compound’s potential in drug development?
Adopt a PICOT framework: P opulation (e.g., specific cancer cell lines), I ntervention (dose ranges), C omparison (existing therapeutics), O utcome (IC50, apoptosis rates), and T imeframe (acute vs. chronic exposure). Integrate medicinal chemistry (structure-activity relationships), pharmacology (toxicity profiling), and omics (transcriptomics/proteomics) to identify off-target effects. Publish raw datasets in repositories like Zenodo to enable meta-analyses .
Q. What methodologies are recommended for resolving spectral data ambiguities in this compound’s structural analysis?
For ambiguous NMR peaks, use heteronuclear single-quantum coherence (HSQC) or correlation spectroscopy (COSY) to assign proton-carbon linkages. Compare experimental infrared (IR) spectra with density functional theory (DFT)-simulated spectra for functional group verification. If crystallography yields low-resolution data, refine models using software like SHELXL and validate with R-factor metrics .
Methodological Guidelines for Reporting
- Data Contradictions : Transparently report outliers and potential sources of error (e.g., batch variability) in supplementary materials. Use Bland-Altman plots to visualize inter-study discrepancies .
- Ethical Replication : Share detailed synthetic protocols and characterization data to comply with FAIR (Findable, Accessible, Interoperable, Reusable) principles .
- Statistical Rigor : Predefine significance thresholds (e.g., p < 0.01) and adjust for multiple comparisons using Bonferroni corrections .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
